6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline
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Overview
Description
6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. The compound’s structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an ergoline backbone, which is a tetracyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Attachment to the Ergoline Backbone: The pyrazole ring is then attached to the ergoline backbone through a series of condensation reactions, often involving the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated pyrazoles, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced ergoline derivatives
Substitution: Amino or thiol-substituted pyrazoles
Scientific Research Applications
6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline involves its interaction with various molecular targets:
Neurotransmitter Receptors: The compound binds to dopamine and serotonin receptors, modulating their activity.
Enzyme Inhibition: It can inhibit enzymes involved in neurotransmitter synthesis and degradation.
Signal Transduction Pathways: The compound affects intracellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-8-beta-(3-methyl-5-phenyl-1H-pyrazol-1-yl)methyl]ergoline
- 3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide
Uniqueness
6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline is unique due to its specific substitution pattern on the pyrazole ring and its ergoline backbone. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
116979-34-1 |
---|---|
Molecular Formula |
C24H24N4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(6aR,9R)-7-methyl-9-(1-phenylpyrazol-3-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C24H24N4/c1-27-15-17(21-10-11-28(26-21)18-6-3-2-4-7-18)12-20-19-8-5-9-22-24(19)16(14-25-22)13-23(20)27/h2-11,14,17,20,23,25H,12-13,15H2,1H3/t17-,20?,23-/m1/s1 |
InChI Key |
QJOHKAINHDDQNF-LRRFZDQKSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NN(C=C5)C6=CC=CC=C6 |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NN(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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